molecular formula C8H17N B1669422 (S)-2-Propylpiperidine CAS No. 458-88-8

(S)-2-Propylpiperidine

Cat. No. B1669422
CAS RN: 458-88-8
M. Wt: 127.23 g/mol
InChI Key: NDNUANOUGZGEPO-QMMMGPOBSA-N
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Description

“(S)-2-Propylpiperidine” belongs to the class of organic compounds known as alkaloids and derivatives . These are naturally occurring chemical compounds that contain mostly basic nitrogen atoms. This group also includes some related compounds with neutral and even weakly acidic properties . It is found in black elderberry and is an alkaloid of Amorphophalus rivieri (devil’s tongue) .


Molecular Structure Analysis

The molecular formula of “(S)-2-Propylpiperidine” is C8H17N . The IUPAC name is 2-propylpiperidine . The SMILES representation is CCCC1CCCCN1 . The InChI Identifier is InChI=1/C8H17N/c1-2-5-8-6-3-4-7-9-8/h8-9H,2-7H2,1H3 .


Physical And Chemical Properties Analysis

The average molecular mass of “(S)-2-Propylpiperidine” is 127.227 g/mol . The monoisotopic mass is 127.136 g/mol . The CAS Registry Number is 458-88-8 .

Safety And Hazards

“(S)-2-Propylpiperidine” is a neurotoxin and is toxic to humans and all classes of livestock . Less than 0.2g is fatal to humans, with death caused by respiratory paralysis . The safety information for “(S)-2-Propylpiperidine” hydrochloride, a related compound, indicates that it has the signal word “Warning” and the hazard statements H302-H315-H319-H335 . The precautionary statements are P261-P305+P351+P338 .

properties

IUPAC Name

(2S)-2-propylpiperidine
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InChI

InChI=1S/C8H17N/c1-2-5-8-6-3-4-7-9-8/h8-9H,2-7H2,1H3/t8-/m0/s1
Source PubChem
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InChI Key

NDNUANOUGZGEPO-QMMMGPOBSA-N
Source PubChem
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Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1CCCCN1
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Isomeric SMILES

CCC[C@H]1CCCCN1
Source PubChem
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Molecular Formula

C8H17N
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DSSTOX Substance ID

DTXSID8041795
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Molecular Weight

127.23 g/mol
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Physical Description

Colorless liquid; Darkens and polymerizes upon exposure to light and air; [Merck Index]
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Boiling Point

133 °C
Record name CONIINE
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Solubility

SOLUBLE IN ALCOHOL, ETHER, ACETONE, BENZENE, AMYL ALCOHOL; SLIGHTLY SOL IN CHLOROFORM; ONE ML DISSOLVES IN 90 ML WATER, LESS SOL IN HOT WATER; THE BASE DISSOLVES ABOUT 25% WATER AT ROOM TEMPERATURE
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Density

0.844-0.848 @ 20 °C/4 °C
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Vapor Pressure

0.69 [mmHg]
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Mechanism of Action

CONINE HAS A NICOTINE-LIKE ACTION IN FIRST STIMULATING AND THEN DEPRESSING AUTONOMIC GANGLIA, AND A CURARE-LIKE EFFECT IN PARALYSING THE MOTOR NERVE ENDINGS TO THE SKELETAL MUSCLES.
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Product Name

(S)-2-Propylpiperidine

Color/Form

COLORLESS LIQUID

CAS RN

458-88-8
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Melting Point

SOLIDIFIES AROUND -2 °C
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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